
4-(isoquinolin-3-yl)phénol
Vue d'ensemble
Description
4-Isoquinolin-3-yl-phenol is a chemical compound . It is a subclass of 4-({6-methyl-2H,5H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl}methyl)phenol . It has been used in the synthesis of various compounds with potential biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of isoquinoline and its derivatives has been a topic of interest in organic and medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 4-Isoquinolin-3-yl-phenol is complex and involves a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis
Isoquinoline alkaloids, including 4-Isoquinolin-3-yl-phenol, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been used in the synthesis of various compounds with potential biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isoquinolin-3-yl-phenol can be found in various chemical databases .Applications De Recherche Scientifique
Synthèse d'alcaloïdes naturels
Les dérivés de l'isoquinoléine, tels que le 4-(isoquinolin-3-yl)phénol, jouent un rôle crucial dans la synthèse d'alcaloïdes naturels . Ces composés sont structurellement complexes et présentent une large gamme d'activités biologiques. Le développement de nouvelles méthodes de synthèse efficace de l'isoquinoléine et de ses dérivés est un domaine de recherche important, offrant une inspiration créative pour de nouveaux agents thérapeutiques.
Composants de médicaments anticancéreux
La diversité structurelle des alcaloïdes de l'isoquinoléine en fait des composants essentiels des médicaments anticancéreux . Leur capacité à interagir avec diverses cibles biologiques permet le développement de nouvelles thérapies anticancéreuses, le this compound servant potentiellement de composé principal ou de motif structural au sein de ces médicaments.
Agents antipaludiques
Les dérivés de l'isoquinoléine ont été identifiés comme des agents antipaludiques puissants en raison de leur capacité à inhiber la croissance des espèces Plasmodium . La recherche sur la synthèse et la modification de ces composés peut conduire à des traitements plus efficaces contre le paludisme.
Propriétés fluorescentes pour l'imagerie
De nouveaux dérivés de l'isoquinoléine présentent des propriétés fluorescentes, ce qui les rend utiles dans les applications d'imagerie . La capacité de suivre et de visualiser les processus biologiques à l'aide de ces composés peut améliorer considérablement la recherche en biologie cellulaire et en diagnostics.
Activités antibactériennes et antifongiques
Les activités antibactériennes et antifongiques des dérivés de l'isoquinoléine en font des substances précieuses dans le développement de nouveaux médicaments antimicrobiens . Leur mécanisme d'action implique souvent la perturbation des parois cellulaires microbiennes ou l'inhibition d'enzymes essentielles.
Traitements des maladies neurodégénératives
Les composés de l'isoquinoléine se sont avérés prometteurs dans le traitement des maladies neurodégénératives . Leur interaction avec les voies neurologiques peut conduire au développement de médicaments qui atténuent les effets de maladies telles qu'Alzheimer et Parkinson.
Études SAR pour le développement de médicaments
Les études de relation structure-activité (SAR) impliquant des analogues de l'isoquinoléine sont cruciales pour comprendre comment les changements structurels affectent l'activité biologique . Cette recherche peut éclairer la conception de médicaments plus efficaces avec moins d'effets secondaires.
Chimie organique synthétique
Les dérivés de l'isoquinoléine sont des échafaudages essentiels en chimie organique synthétique . Ils servent de blocs de construction pour une variété de molécules complexes, et leur manipulation peut conduire à la création de nouveaux composés aux propriétés uniques.
Orientations Futures
The future directions of research on 4-Isoquinolin-3-yl-phenol could involve further exploration of its biological and pharmaceutical activities . Additionally, the development of new strategies for the synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry .
Analyse Biochimique
Biochemical Properties
4-Isoquinolin-3-yl-phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states . Additionally, 4-Isoquinolin-3-yl-phenol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 4-Isoquinolin-3-yl-phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, in cancer cells, 4-Isoquinolin-3-yl-phenol can induce apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 4-Isoquinolin-3-yl-phenol impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Isoquinolin-3-yl-phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been shown to induce DNA damage, which can trigger apoptosis in cancer cells . Additionally, 4-Isoquinolin-3-yl-phenol can inhibit or activate enzymes involved in critical cellular processes, such as those in the oxidative stress pathway . These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 4-Isoquinolin-3-yl-phenol can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 4-Isoquinolin-3-yl-phenol can lead to sustained oxidative stress and DNA damage, resulting in chronic cellular dysfunction . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 4-Isoquinolin-3-yl-phenol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Isoquinolin-3-yl-phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis . For instance, it can modulate the activity of enzymes such as superoxide dismutase and catalase, affecting the cellular redox state . Additionally, 4-Isoquinolin-3-yl-phenol can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Isoquinolin-3-yl-phenol within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its localization to target sites . For example, it may accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . The distribution of 4-Isoquinolin-3-yl-phenol within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Isoquinolin-3-yl-phenol is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .
Propriétés
IUPAC Name |
4-isoquinolin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUAZCSHFABMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469370 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-88-3 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)
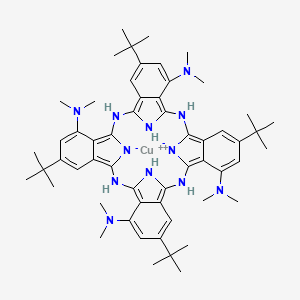
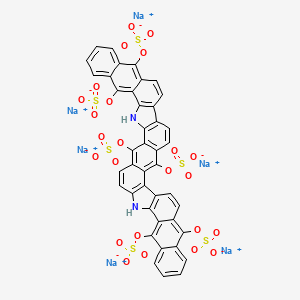
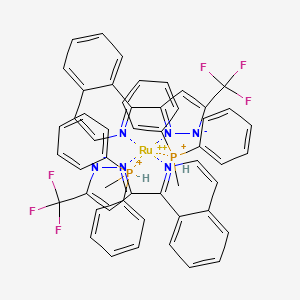
![(4,8-Bis(5-(2-butyloctyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496389.png)
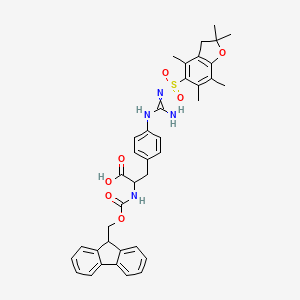
phenanthren]-10a'-ol](/img/structure/B1496395.png)
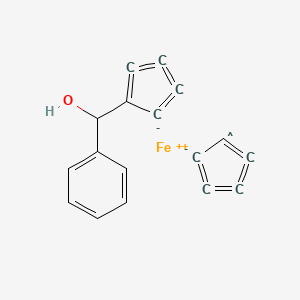
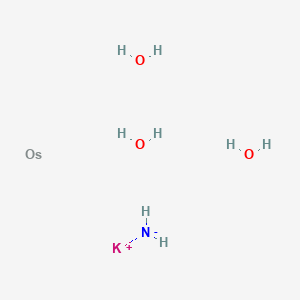
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)
